Chalcone
Overview
Description
trans-Chalcone: is an organic compound that belongs to the class of chalcones, which are aromatic ketones. It is characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system. This compound is known for its yellow crystalline appearance and is widely studied for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Chalcones, also known as (E)-Chalcones, are a group of naturally occurring compounds that have been found to interact with a variety of targets. These include cancer cell lines, pathological microorganisms, parasites, and several signaling molecules and cascades related to disease modification . They are known to inhibit several anticancer targets, including thioredoxin reductase , and tubulin polymerization . They also interact with human serum albumin and cyclooxygenase-2 .
Mode of Action
Chalcones demonstrate their ability to modulate a number of targets through multifaceted and complex underlying mechanisms . For example, they have been shown to disrupt cell membranes . The presence of a reactive α,β-unsaturated carbonyl group in chalcones confers upon them a broad range of pharmacological properties . They have been found to cause significant changes in cell morphology and biochemical/molecular parameters .
Biochemical Pathways
Chalcones affect several biochemical pathways. They have been shown to arrest cell cycle in the G1 phase by decreased expression of cyclin D1, CDK4 (cyclin-dependent kinase 4), and phospho-Rb . They also modulate a number of signaling molecules and cascades related to disease modification .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of chalcones have been studied to understand their drug availability properties . .
Result of Action
The molecular and cellular effects of chalcones’ action are significant. They have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, and chemopreventive activities . They have also been shown to trigger significant changes in cell morphology and biochemical/molecular parameters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chalcones. It is known that chalcones are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones . This suggests that their structure and function could be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
Chalcone is synthesized by the enzyme this compound Synthase (CHS), which catalyzes the first committed step in the flavonoid biosynthetic pathway . The CHS enzyme interacts with 4-coumaroyl-CoA to produce this compound .
Cellular Effects
The production of this compound in cells leads to the synthesis of flavonoids, which have been shown to have various effects on cellular processes. Flavonoids can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound serves as a critical intermediate in the biosynthesis of flavonoids. The CHS enzyme catalyzes the conversion of 4-coumaroyl-CoA into this compound, which then undergoes cyclization to form a flavonoid .
Metabolic Pathways
This compound is involved in the flavonoid biosynthesis pathway. It interacts with the enzyme CHS, which converts 4-coumaroyl-CoA into this compound, marking the first committed step in the pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Chalcone is typically synthesized through an aldol condensation reaction between benzaldehyde and acetophenone. The reaction is catalyzed by a base, such as sodium hydroxide, in an ethanol solution. The mixture is stirred at room temperature until the product precipitates out .
Industrial Production Methods: In industrial settings, the synthesis of trans-Chalcone follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: trans-Chalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chalcone epoxides.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: It can undergo electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions.
Major Products Formed:
Oxidation: this compound epoxides.
Reduction: Dihydrochalcones.
Substitution: Brominated or nitrated chalcones.
Scientific Research Applications
trans-Chalcone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It is studied for its potential anticancer, antimalarial, and antiviral activities.
Industry: It is used in the production of liquid crystals, fluorescent materials, and corrosion inhibitors
Comparison with Similar Compounds
cis-Chalcone: Unlike trans-Chalcone, cis-Chalcone is less stable due to steric hindrance.
Flavonoids: trans-Chalcone is a precursor to flavonoids, which have similar biological activities but different structural features.
Isoflavonoids: These compounds are also derived from chalcones and exhibit similar therapeutic properties.
Uniqueness: trans-Chalcone is unique due to its structural simplicity and versatility in undergoing various chemical reactions. Its ability to serve as a precursor for a wide range of biologically active compounds makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(E)-1,3-diphenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFBYFPFKXHELB-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873536 | |
Record name | (E)-Chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS], Solid | |
Record name | Chalcone | |
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URL | https://haz-map.com/Agents/20420 | |
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Record name | Chalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
346.50 °C. @ 760.00 mm Hg | |
Record name | Chalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.000107 [mmHg] | |
Record name | Chalcone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20420 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
614-47-1, 94-41-7 | |
Record name | trans-Chalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-47-1 | |
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Record name | Chalcone | |
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Record name | Chalcone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614471 | |
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Record name | 614-47-1 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167107 | |
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Record name | Chalcone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26612 | |
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Record name | Chalcone | |
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Record name | 2-Propen-1-one, 1,3-diphenyl- | |
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Record name | (E)-Chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.119 | |
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Record name | CHALCONE | |
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Record name | Chalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.5 °C | |
Record name | Chalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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